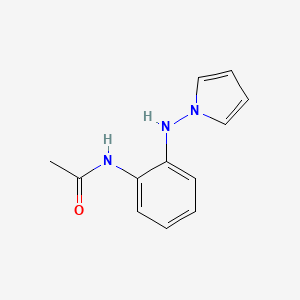

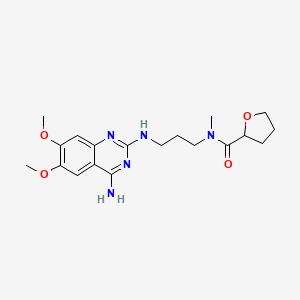

N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide

Overview

Description

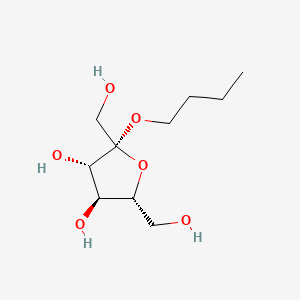

N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H27N5O4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

- Research on the synthesis of quinazoline antifolate thymidylate synthase inhibitors, including those with N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide structure, has shown significant advancements. These compounds exhibit potent activity against thymidylate synthase, suggesting potential in antitumor therapies (Marsham et al., 1989).

Antimicrobial Screening

- The antimicrobial screening of various quinazoline derivatives, including those structurally similar to N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide, revealed moderate to excellent activities against different bacterial and fungal strains. This suggests their potential as antimicrobial agents (Rajput & Sharma, 2021).

Antitumor Activities

- Studies on 4-anilinoquinazoline derivatives have demonstrated their significant cytotoxic effects on cancer cells, particularly Ehrlich Ascites Carcinoma cells. Compounds with structures similar to N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide have shown promising results as potential anticancer agents (Devegowda et al., 2016).

Anticonvulsant Activity

- Research into N-substituted quinazoline derivatives has revealed their effectiveness as anticonvulsants. This highlights the potential of compounds like N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide in treating seizure disorders (Noureldin et al., 2017).

Antitubercular Activity

- Some quinazolinone analogs, structurally related to N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide, have shown good antitubercular activity, demonstrating their potential in tuberculosis treatment (Rao & Subramaniam, 2015).

Mechanism of Action

Target of Action

The compound N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide, also known as 4LL05323WJ, primarily targets the alpha-1 adrenergic receptors in the lower urinary tract . These receptors play a crucial role in the regulation of smooth muscle tone in the prostate and bladder neck .

Mode of Action

4LL05323WJ acts as an antagonist at the alpha-1 adrenergic receptors . By binding to these receptors, it inhibits the action of catecholamines such as epinephrine and norepinephrine, which are responsible for muscle contraction . This leads to the relaxation of the smooth muscles in the prostate and bladder neck, improving urine flow and reducing the symptoms of benign prostatic hyperplasia (BPH) .

Biochemical Pathways

The action of 4LL05323WJ involves the G-protein-coupled receptor signaling pathway . Upon binding to the alpha-1 adrenergic receptors, it inhibits the activation of G proteins, which in turn inhibits the phosphatidylinositol-calcium second messenger system . This results in a decrease in intracellular calcium levels, leading to muscle relaxation .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver, primarily by the cyp3a4 enzyme . The compound is likely to be excreted in the feces and urine

Result of Action

The primary result of 4LL05323WJ’s action is the relaxation of smooth muscles in the prostate and bladder neck . This leads to an improvement in urine flow and a reduction in the symptoms of BPH . It may also reduce the vasoconstrictor effect of catecholamines, leading to peripheral vasodilation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4LL05323WJ. Factors such as pH, temperature, and the presence of other drugs can affect its absorption, distribution, metabolism, and excretion. For instance, drugs that inhibit the CYP3A4 enzyme could potentially increase the bioavailability of 4LL05323WJ, leading to increased effects or side effects

properties

IUPAC Name |

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyloxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4/c1-24(18(25)14-6-4-9-28-14)8-5-7-21-19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H3,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYGLILDBTWNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C(=O)C3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide | |

CAS RN |

98902-34-2 | |

| Record name | N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098902342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-((4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)AMINO)PROPYL)TETRAHYDRO-N-METHYL-2-FURANCARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LL05323WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate](/img/structure/B1611589.png)

![1-[(Chloromethoxy)methoxy]-2-methoxyethane](/img/structure/B1611601.png)